methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine atoms in the structure allows for further functionalization, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate pyrazole and pyrimidine derivatives.
Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions using methanol (CH3OH) and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration. This approach can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol (EtOH).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a useful intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Methyl 3-chloro-7-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate
- Methyl 3-iodo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Uniqueness
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This distinct structure allows for unique applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
2092187-30-7 |
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Molecular Formula |
C8H5BrClN3O2 |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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